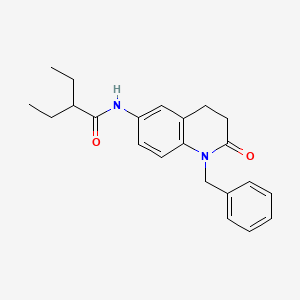

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinolin-2-one core substituted at the 1-position with a benzyl group and at the 6-position with a 2-ethylbutanamide moiety.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-17(4-2)22(26)23-19-11-12-20-18(14-19)10-13-21(25)24(20)15-16-8-6-5-7-9-16/h5-9,11-12,14,17H,3-4,10,13,15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCITSHKHAGVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzyl group and the ethylbutanamide side chain. Common reagents used in these reactions include benzyl chloride, ethylbutanoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification methods such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications and Substituent Analysis

The tetrahydroquinolin-2-one scaffold is a common structural motif in medicinal chemistry. Key analogues and their distinguishing features include:

Key Observations :

- Lipophilicity: The benzyl group in the target compound likely increases lipophilicity compared to analogues with polar substituents (e.g., dimethylaminoethyl or pyrrolidinyl groups), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Electron-Donating vs.

- Chirality : Enantiomers of analogues (e.g., (S)- and (R)-35 in ) exhibit distinct optical rotations ([α] values) and biological activities, suggesting stereochemistry is critical for the target compound’s efficacy .

Comparison with Target Compound :

- The target compound’s synthesis likely follows similar steps but substitutes benzyl and 2-ethylbutanamide groups during coupling. Yields may vary due to steric hindrance from the benzyl group.

Physicochemical Data:

- Optical Rotation : Analogues like (S)-35 show [α]₂₅⁵₈₉ = −18.0° (c = 0.5 in MeOH), indicating chiral centers significantly impact molecular conformation .

- NMR/MS Characterization : Peaks in ¹H NMR (e.g., δ 7.03–8.02 ppm for aromatic protons) and ESI-HRMS (e.g., 369.2118 [M+H]⁺ for (S)-35) are critical for structural validation .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for various pharmacological properties. Its structural formula can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C_{20}H_{24}N_{2}O_{2} |

| Molecular Weight | 336.42 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.90 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is akin to other compounds in its class that disrupt cellular signaling pathways by competing with adenosine triphosphate (ATP) for binding sites on kinases.

- DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.

- Receptor Modulation : The presence of the benzyl and butanamide moieties may enhance binding affinity to certain proteins, leading to modulation of receptor signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth inhibition in models treated with related compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against a range of bacterial strains and fungi. This broad-spectrum activity highlights its potential as a lead compound in antibiotic development .

Study 1: Anticancer Activity Evaluation

A study published in RSC Advances explored the anticancer potential of related tetrahydroquinoline derivatives. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction mechanisms.

Study 2: Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial activity of this compound against resistant strains of bacteria. The findings revealed promising results with minimal inhibitory concentrations (MICs) comparable to existing antibiotics.

Q & A

Q. What are the key steps in synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives with ketones under acidic conditions (e.g., using polyphosphoric acid) .

- Step 2 : Introduction of the benzyl group through alkylation, often employing Friedel-Crafts reactions or nucleophilic substitution .

- Step 3 : Coupling of the 2-ethylbutanamide side chain via amidation, using coupling agents like EDC/HOBt in dichloromethane or DMF .

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during amidation to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; tetrahydroquinoline carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~379.2) .

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) .

Q. What are the compound’s key physicochemical properties, and how do they influence bioavailability?

| Property | Value/Description | Relevance |

|---|---|---|

| LogP | ~3.6 (predicted) | Indicates moderate lipophilicity, suitable for blood-brain barrier penetration . |

| Solubility | Poor in water; soluble in DMSO, ethanol | Suggests use of co-solvents (e.g., 10% DMSO) for in vitro assays . |

| Polar Surface Area | ~38.5 Ų | Predicts moderate passive diffusion across membranes . |

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods to rule out assay-specific artifacts .

- Structural Analogues : Compare activity with derivatives (e.g., replacing benzyl with cyclohexyl) to isolate pharmacophore contributions .

- Dose-Response Curves : Validate EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

Q. What strategies can improve metabolic stability for in vivo applications?

- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow oxidative metabolism .

- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance oral bioavailability .

- CYP Inhibition Screening : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Core Modifications : Vary substituents on the tetrahydroquinoline ring (e.g., electron-withdrawing groups at position 6 to enhance electrophilicity) .

- Side-Chain Exploration : Replace 2-ethylbutanamide with sulfonamides or urea derivatives to modulate target affinity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with kinase domains or GPCRs .

Q. What experimental approaches address low solubility in aqueous buffers?

- Co-Solvent Systems : Test combinations of DMSO, PEG-400, or cyclodextrins to maintain solubility without cytotoxicity .

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to enhance dispersibility and cellular uptake .

- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .

Q. Methodological Notes

- Kinetic Solubility Assay : Use a shake-flask method with UV detection at λmax ~250 nm to quantify solubility in PBS (pH 7.4) .

- In Vivo Models : Select rodent models (e.g., Sprague-Dawley rats) based on LogP and predicted pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.